
beta-D-Galp-(1->3)-beta-D-GalpNAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Galp-(1->3)-beta-D-GalpNAc: is a compound composed of two sugar units: D-galactopyranose and N-acetyl-D-galactopyranosamine . These sugars are connected by a (1→3) glycosidic linkage at the non-reducing end. The structure of this disaccharide is as follows:
β-D-Galp-(1→3)-β-D-GalpNAc
Métodos De Preparación
Synthetic Routes: The synthesis of beta-D-Galp-(1->3)-beta-D-GalpNAc involves several steps. One common approach is the glycosylation of a suitable acceptor molecule with an activated galactose donor. The glycosylation reaction can be catalyzed by enzymes or achieved through chemical methods.
Reaction Conditions:Donor Activation: The galactose donor (usually protected as a glycosyl donor) is activated using reagents such as or .
Glycosylation: The activated donor reacts with the acceptor (usually N-acetyl-D-galactosamine) under controlled conditions (solvent, temperature, and time).
Deprotection: After glycosylation, protective groups are removed to yield the final compound.
Industrial Production: Industrial production methods may involve enzymatic processes, fermentation, or chemical synthesis. specific details on large-scale production are proprietary and may vary among manufacturers.
Análisis De Reacciones Químicas
Reactions: Beta-D-Galp-(1->3)-beta-D-GalpNAc can participate in various reactions:
Oxidation: It may undergo oxidation at specific functional groups.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can replace specific atoms or groups.
Glycosylation: It can serve as a glycosyl donor or acceptor in further glycosylation reactions.
Oxidation: Reagents like are used for selective oxidation.
Reduction: or with a suitable catalyst can reduce specific functional groups.
Substitution: Various reagents (e.g., , , or ) can be employed.
Glycosylation: Enzymes (such as glycosyltransferases) or chemical catalysts facilitate glycosylation.
Major Products: The major products depend on the specific reactions and conditions applied. These could include modified disaccharides, glycoconjugates, or derivatives.
Aplicaciones Científicas De Investigación
Beta-D-Galp-(1->3)-beta-D-GalpNAc finds applications in:
Immunology: It serves as an (a specific site on an antigen) recognized by antibodies.
Cancer Research: Its presence on cell surfaces influences cell adhesion and signaling.
Glycobiology: Understanding its role in glycan structures and interactions.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its involvement in cell recognition, immune responses, and cell signaling pathways is well-documented.
Comparación Con Compuestos Similares
Beta-D-Galp-(1->3)-beta-D-GalpNAc is unique due to its specific glycosidic linkage. Similar compounds include:
Beta-D-Galp-(1->3)-alpha-D-GalpNAc: A related disaccharide with an alpha linkage.
Beta-D-Galp-(1->3)-D-GalpNAc: Another isomer with a different stereochemistry.
Propiedades
Fórmula molecular |
C14H25NO11 |
|---|---|
Peso molecular |
383.35 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13-,14+/m1/s1 |
Clave InChI |
HMQPEDMEOBLSQB-UFLFEMAHSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
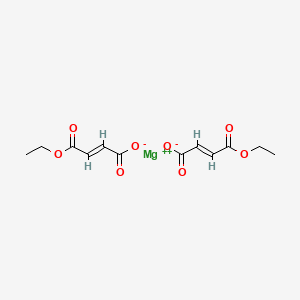


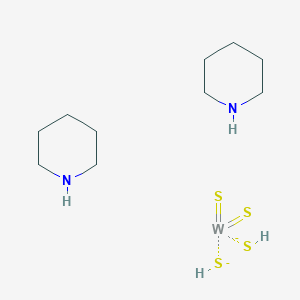


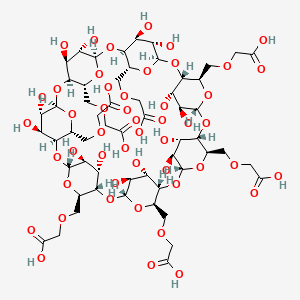
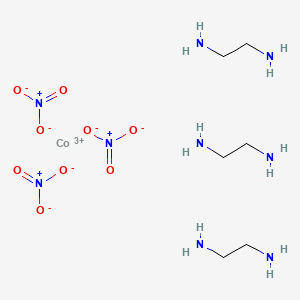
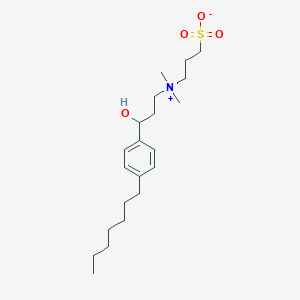

![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)

